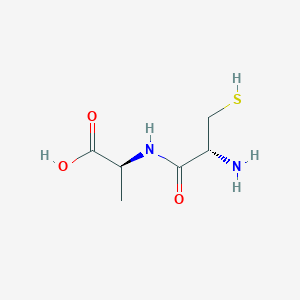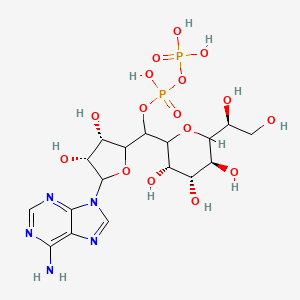
Adenosine 5'-diphosphate-glycero-mannoheptose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine 5’-diphosphate-glycero-mannoheptose: is a nucleotide-linked sugar compound that plays a crucial role in the biosynthesis of lipopolysaccharides in Gram-negative bacteria. This compound is involved in the formation of the inner core of lipopolysaccharides, which are essential components of the bacterial outer membrane .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of adenosine 5’-diphosphate-glycero-mannoheptose typically involves the isolation from bacterial cultures. For instance, it can be isolated from heptose transferase-less mutants of Salmonella minnesota and Shigella sonnei. The bacteria are cultivated in a fermentor, and the cells are harvested in the late exponential phase. The nucleotides are then extracted using cold perchloric acid and separated using paper chromatography .
Industrial Production Methods: The use of advanced chromatography techniques ensures the isolation of pure nucleotide-linked heptoses .
化学反应分析
Types of Reactions: Adenosine 5’-diphosphate-glycero-mannoheptose undergoes various chemical reactions, including epimerization and enzymatic transformations. One notable reaction is the transformation of ADP-D-glycero-D-mannoheptose to ADP-L-glycero-D-mannoheptose via the action of ADP-D-glycero-D-mannoheptose-6-epimerase .
Common Reagents and Conditions: The reactions involving adenosine 5’-diphosphate-glycero-mannoheptose often require specific enzymes, such as heptose transferases and epimerases. These reactions typically occur under mild conditions, such as physiological pH and temperature .
Major Products: The major products formed from the reactions of adenosine 5’-diphosphate-glycero-mannoheptose include various epimers and derivatives that are incorporated into the lipopolysaccharide structure of bacteria .
科学研究应用
Chemistry: In chemistry, adenosine 5’-diphosphate-glycero-mannoheptose is used as a model compound to study nucleotide-sugar interactions and the biosynthesis of complex carbohydrates .
Biology: In biological research, this compound is essential for understanding the biosynthesis of lipopolysaccharides in Gram-negative bacteria. It serves as a substrate for heptose transferases, which are crucial for the assembly of the bacterial outer membrane .
Medicine: In medicine, adenosine 5’-diphosphate-glycero-mannoheptose is studied for its role in bacterial pathogenesis. Understanding its biosynthesis and function can lead to the development of novel antibiotics targeting the lipopolysaccharide biosynthesis pathway .
Industry: In the industrial sector, this compound can be used in the production of bacterial lipopolysaccharides for research and diagnostic purposes .
作用机制
Adenosine 5’-diphosphate-glycero-mannoheptose exerts its effects by serving as a substrate for heptose transferases, which incorporate it into the lipopolysaccharide structure of Gram-negative bacteria. The molecular targets include various enzymes involved in the biosynthesis pathway, such as heptose transferases and epimerases. These enzymes catalyze the transfer and modification of the heptose moiety, leading to the formation of the inner core of lipopolysaccharides .
相似化合物的比较
Adenosine 5’-diphosphate-glucose: Another nucleotide-linked sugar involved in carbohydrate biosynthesis.
Adenosine 5’-diphosphate-ribose: A compound involved in cellular signaling and metabolism.
Uniqueness: Adenosine 5’-diphosphate-glycero-mannoheptose is unique due to its specific role in the biosynthesis of lipopolysaccharides in Gram-negative bacteria. Unlike other nucleotide-linked sugars, it is directly involved in the formation of the inner core of lipopolysaccharides, making it essential for bacterial outer membrane integrity and function .
属性
CAS 编号 |
80186-87-4 |
|---|---|
分子式 |
C17H27N5O16P2 |
分子量 |
619.4 g/mol |
IUPAC 名称 |
[[(3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S)-6-[(1S)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]methyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H27N5O16P2/c18-15-5-16(20-2-19-15)22(3-21-5)17-10(29)9(28)13(36-17)14(37-40(33,34)38-39(30,31)32)12-8(27)6(25)7(26)11(35-12)4(24)1-23/h2-4,6-14,17,23-29H,1H2,(H,33,34)(H2,18,19,20)(H2,30,31,32)/t4-,6-,7-,8-,9-,10+,11?,12?,13?,14?,17?/m0/s1 |
InChI 键 |
ZLCOQKCHOKULQU-QRPVWZTISA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H](C(O3)C(C4[C@H]([C@H]([C@@H](C(O4)[C@H](CO)O)O)O)O)OP(=O)(O)OP(=O)(O)O)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(C4C(C(C(C(O4)C(CO)O)O)O)O)OP(=O)(O)OP(=O)(O)O)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


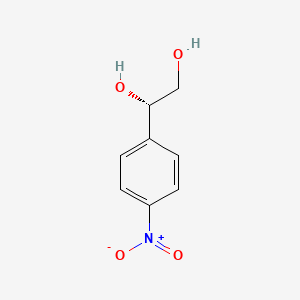

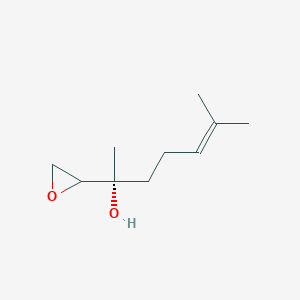
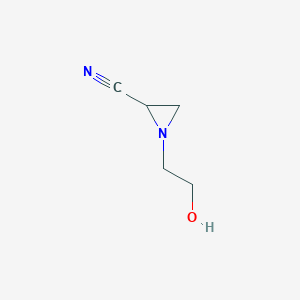

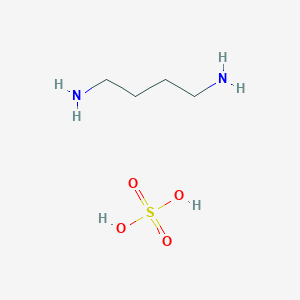
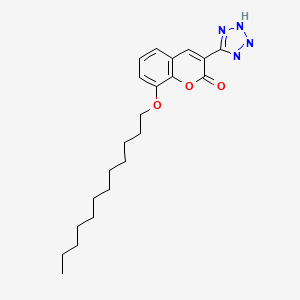
![1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one](/img/structure/B14439437.png)

![3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione](/img/structure/B14439461.png)
![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B14439466.png)


